molecular formula C10H13NO3 B3135543 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol CAS No. 40172-14-3

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol

Cat. No.: B3135543
CAS No.: 40172-14-3
M. Wt: 195.21 g/mol
InChI Key: MDPPSAHGELKXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol hydrochloride is a synthetic organic compound with the CAS number 99075-94-2 and a molecular formula of C 10 H 14 ClNO 3 . It is supplied as a hydrochloride salt to enhance stability and solubility for research purposes. The compound features a benzodioxole core, a structural motif present in various biologically active molecules, which makes it a valuable intermediate in medicinal chemistry and drug discovery research . This product is strictly labeled For Research Use Only . It is intended for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the product's Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-4-3-11-6-8-1-2-9-10(5-8)14-7-13-9/h1-2,5,11-12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPPSAHGELKXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255981
Record name 2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40172-14-3
Record name 2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40172-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol typically involves the reaction of benzo[d][1,3]dioxole with ethanolamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group in the ethanolamine moiety can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Halogenated ethanolamines.

Scientific Research Applications

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell.

Comparison with Similar Compounds

2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol (CAS 81329-90-0)

  • Structure: Differs in the substitution pattern: the amino group is directly attached to the benzodioxole ring, while the ethanol chain is linked to the amino group.
  • Molecular Formula: C₉H₁₁NO₃ (identical to the target compound).
  • Key Data : Reported as a metabolite or intermediate in acetylcholinesterase inhibitor synthesis .

2-Amino-1-(1,3-benzodioxol-5-yl)ethanol (CAS 7464-97-3)

  • Structure: Features a 1,2-aminoethanol substitution on the benzodioxole ring.
  • Molecular Formula: C₉H₁₁NO₃.
  • Safety Data : Requires precautions due to respiratory and dermal irritation risks .
  • Comparison: The adjacent amino and hydroxyl groups may enhance chelation properties compared to the target compound’s methylene-linked ethanolamine .

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)

  • Structure: Replaces the ethanolamine group with a bromothiophene-acetamide moiety.
  • Biological Relevance : Synthesized as a small-molecule inhibitor of bacterial pathogenicity factors .
  • Comparison: The acetamide and bromothiophene groups enhance lipophilicity, likely improving membrane permeability compared to the hydrophilic ethanolamine in the target compound .

Functional Analogues

Polyamine Derivatives (e.g., Compound 25b)

  • Structure: N1-(2-Aminoethyl)-N2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine (25b).
  • Molecular Weight : 323.23 g/mol (vs. 181.19 g/mol for the target compound).
  • Biological Activity : Designed as c-Myc G-quadruplex binders for anticancer applications .
  • Comparison : The extended polyamine chain in 25b facilitates multi-site DNA interactions, whereas the target compound’s simpler structure may limit nucleic acid binding but improve synthetic accessibility .

Chromeno-Piperazines (e.g., 17e–17g)

  • Structure: Incorporate benzodioxole into chromeno-piperazine scaffolds.
  • Key Data : Exhibit melting points of 129–146°C and nitro groups for electron-withdrawing effects .

Key Observations:

  • Synthetic Complexity: The target compound’s synthesis is less complex than polyamines (25b) or chromeno-piperazines (17e–17g), which require multi-step protocols .
  • Solubility: The ethanolamine group in the target compound enhances water solubility compared to bromothiophene (C26) or trifluoromethyl (17g) derivatives .

Research Implications

The benzodioxole-ethanolamine scaffold offers a versatile platform for drug discovery. Structural modifications, such as introducing halogenation (as in C26) or extending the amine chain (as in 25b), can tailor compounds for specific biological targets. Future studies should explore the target compound’s inhibitory effects on HDACs or acetylcholinesterase, leveraging insights from related benzodioxole derivatives .

Biological Activity

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an ethanolamine group via a methylene bridge. Its molecular formula is C13H15N1O3, with a molecular weight of 235.26 g/mol. The presence of hydroxyl (-OH) and amino (-NH2) groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H15N1O3
Molecular Weight235.26 g/mol
CAS Number40172-14-3
Structural FeaturesBenzo[d][1,3]dioxole ring, ethanolamine moiety

The biological activity of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that it may modulate the activity of enzymes and receptors involved in various biochemical pathways. The benzo[d][1,3]dioxole structure is known for its role in enhancing binding affinity to these targets.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit oxidoreductase enzymes, leading to altered cellular metabolism.
  • Receptor Modulation : Potential interactions with receptor tyrosine kinases have been suggested, which could influence cell signaling pathways related to growth and proliferation.

Anticancer Activity

Research has shown that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives synthesized from similar structures have demonstrated potent cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting strong antitumor activity.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

Antimicrobial Properties

In addition to anticancer activity, compounds similar to 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol have shown promising antimicrobial effects against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and exhibited potent inhibitory activity.

Synthesis and Research Findings

The synthesis of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol typically involves reductive amination methods using benzo[d][1,3]dioxole and ethanolamine under controlled conditions (e.g., using palladium on carbon as a catalyst). This synthetic route allows for the formation of the compound while maintaining high yields and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A key intermediate, benzo[d][1,3]dioxol-5-ylmethylamine, is reacted with ethylene oxide or its derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Catalysts : Palladium or nickel catalysts may improve efficiency in reductive amination .
    • Yield optimization : Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is standard .

Q. How is the structural integrity of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol validated post-synthesis?

  • Methodological Answer : Multi-spectroscopic techniques are employed:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the benzodioxole methylene group (δ\delta 4.2–4.5 ppm) and ethanolamine backbone (δ\delta 3.5–3.7 ppm) .
  • HRMS : Accurate mass analysis (e.g., [M+H]+^+ at m/z 236.1052) ensures molecular formula consistency .
  • X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for analogous benzodioxole derivatives .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Initial screens focus on:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme inhibition : Acetylcholinesterase (AChE) or HDAC inhibition assays, leveraging the benzodioxole moiety’s affinity for hydrophobic enzyme pockets .
  • Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH effects. Strategies include:

  • Solubility studies : Use of HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to measure logP and pKa .
  • Salt formation : Co-crystallization with citric or tartaric acid improves aqueous solubility .
  • In silico modeling : Tools like COSMO-RS predict solubility profiles under physiological conditions .

Q. What strategies are effective for optimizing the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Address metabolic vulnerabilities via:

  • Deuterium incorporation : Replacing hydrogen atoms in the ethanolamine chain reduces CYP450-mediated oxidation .
  • Prodrug design : Esterification of the hydroxyl group enhances membrane permeability, with enzymatic cleavage in target tissues .
  • Metabolite identification : LC-MS/MS analysis of hepatic microsomal incubations identifies major degradation pathways .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking simulations : Glide XP scoring evaluates binding poses in HDAC6 or AChE active sites, prioritizing derivatives with lower ΔG\Delta G values .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with IC50_{50} values .
  • Molecular dynamics : Predicts stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental evidence supports the compound’s mechanism of action in neurological disorders?

  • Methodological Answer : Mechanistic studies include:

  • Calcium imaging : Measures intracellular Ca2+^{2+} flux in neuronal cells, linking the compound to NMDA receptor modulation .
  • Western blotting : Quantifies phosphorylation of tau or amyloid precursor protein (APP) in Alzheimer’s models .
  • Behavioral assays : Morris water maze tests in rodents assess cognitive improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.